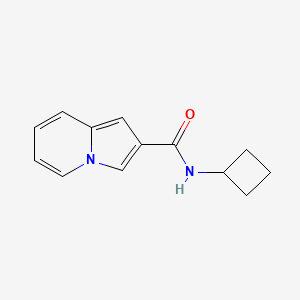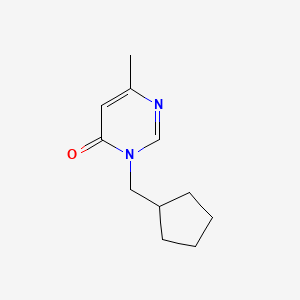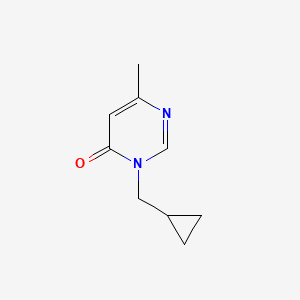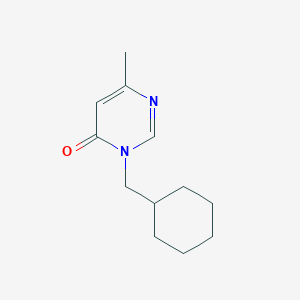![molecular formula C16H18N8 B6430465 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2202004-73-5](/img/structure/B6430465.png)
6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine (6-MOP) is a purine-based small molecule that has been studied extensively for its biochemical and physiological effects. 6-MOP has been used in a variety of scientific research applications, including its ability to inhibit enzymes, modulate cellular signaling pathways, and regulate gene expression.
Aplicaciones Científicas De Investigación
6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has been studied extensively for its ability to modulate cellular signaling pathways, inhibit enzymes, and regulate gene expression. It has been used to study the effects of various drugs on cellular processes, as well as to investigate the effects of environmental toxins on cellular function. In addition, this compound has been used to study the effects of oxidative stress on cells, as well as to investigate the role of epigenetics in disease.
Mecanismo De Acción
The mechanism of action of 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes, such as protein kinases and phosphatases, as well as modulate cellular signaling pathways. In addition, this compound may act as a regulator of gene expression, by binding to specific DNA sequences and modulating transcription.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as modulate the activity of various enzymes and proteins. In addition, this compound has been shown to modulate the expression of various genes, as well as regulate the expression of various proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used to study the effects of various drugs and environmental toxins on cellular processes. In addition, this compound can be used to study the effects of oxidative stress on cells, as well as the role of epigenetics in disease. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not always clear how this compound affects cellular processes, and it may not always be easy to determine the precise mechanism of action.
Direcciones Futuras
There are a variety of potential future directions for research involving 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine. For example, further research could be done to investigate the precise mechanism of action of this compound, as well as to explore its potential therapeutic applications. In addition, further research could be done to investigate the effects of this compound on various cellular processes, as well as to explore its potential use in drug delivery systems. Finally, further research could be done to investigate the potential toxicity of this compound, as well as to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is relatively straightforward and can be accomplished in a few steps. The first step is the synthesis of the 6-methylpyrimidin-4-yl group. This is done through a reaction of a methyl iodide with a pyrimidine-4-carboxylic acid. The second step is the coupling of the 6-methylpyrimidin-4-yl group with an octahydropyrrolo[3,4-c]pyrrol-2-yl group, which is accomplished through a reaction of the two groups with a base. Finally, the 6-methylpyrimidin-4-yl-octahydropyrrolo[3,4-c]pyrrol-2-yl group is coupled with a 9H-purine group through a reaction of the two groups with a base.
Propiedades
IUPAC Name |
6-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-10-2-13(18-7-17-10)23-3-11-5-24(6-12(11)4-23)16-14-15(20-8-19-14)21-9-22-16/h2,7-9,11-12H,3-6H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIYQDLKEMWTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)
![3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430479.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6430484.png)
![3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6430491.png)